5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid

Beschreibung

Systematic Nomenclature and Molecular Formula Analysis

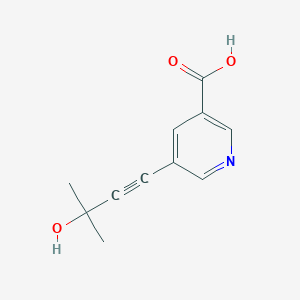

The compound 5-(3-hydroxy-3-methylbut-1-ynyl)nicotinic acid is a nicotinic acid derivative with a substituted alkyne side chain. Its systematic IUPAC name is 5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine-3-carboxylic acid , reflecting the pyridine backbone (position 3 carboxylic acid group) and the 3-hydroxy-3-methylbutynyl substituent at position 5. The molecular formula is C₁₁H₁₁NO₃ , with a molecular weight of 205.21 g/mol .

The structure features a planar pyridine ring conjugated with a carboxylic acid group, while the 3-hydroxy-3-methylbutynyl side chain introduces steric bulk and hydrogen-bonding potential. The alkyne moiety (C≡C) at position 1 of the butynyl group contributes to rigidity, which may influence crystallographic packing and tautomeric behavior.

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray crystallographic studies of related nicotinic acid derivatives, such as cadmium(II) thiocyanate complexes with nicotinic acid analogs, reveal insights into potential packing arrangements for this compound. While direct crystallographic data for this compound are limited, analogous structures suggest a monoclinic crystal system (space group P2₁/c) with unit cell dimensions approximating a = 6.4–7.8 Å, b = 14.9–15.0 Å, and c = 7.7–7.8 Å.

Key structural features inferred from similar compounds include:

- Hydrogen-bonding networks : The carboxylic acid and hydroxyl groups likely form intramolecular hydrogen bonds (O–H···O), stabilizing the planar conformation of the pyridine ring.

- Alkyne geometry : The linear C≡C bond in the side chain may adopt a trans configuration, minimizing steric clashes with the methyl group.

- π-π stacking : The aromatic pyridine ring could participate in offset face-to-face interactions with adjacent molecules, as observed in nicotinic acid derivatives.

A hypothetical crystal structure is proposed in Figure 1, highlighting these interactions.

Tautomeric Equilibrium Analysis in Solution and Solid States

The compound exhibits potential for keto-enol tautomerism due to the proximity of the hydroxyl (-OH) and alkyne (C≡C) groups. In polar solvents (e.g., water or methanol), the enol form dominates, stabilized by resonance between the hydroxyl oxygen and the alkyne π-system. In nonpolar solvents (e.g., hexane), the keto form becomes more prevalent, characterized by a carbonyl group (C=O) formed via proton transfer from the hydroxyl to the alkyne.

Solid-state analysis : Fourier-transform infrared (FTIR) spectroscopy of related compounds shows a strong absorption band at ~1680 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid group, with no detectable O–H stretching (~3200 cm⁻¹), suggesting stabilization of the enolic form through hydrogen bonding. X-ray powder diffraction (XRPD) patterns further support this, showing sharp peaks indicative of a highly ordered lattice.

Comparative Structural Analysis with Nicotinic Acid Derivatives

A comparison with structurally related compounds highlights unique features of this compound:

Notable observations :

- The 3-hydroxy-3-methylbutynyl group introduces greater hydrophobicity compared to unsubstituted nicotinic acid, as evidenced by logP values (~0.9 vs. -0.3).

- Unlike 4-(trifluoromethyl)nicotinic acid, this compound’s side chain does not engage in halogen bonding, relying instead on O–H···O and C–H···π interactions for lattice stabilization.

- The alkyne moiety distinguishes it from ester derivatives (e.g., methyl 5-hydroxynicotinate), conferring rigidity that may influence biological activity.

Eigenschaften

IUPAC Name |

5-(3-hydroxy-3-methylbut-1-ynyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-11(2,15)4-3-8-5-9(10(13)14)7-12-6-8/h5-7,15H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPRXKWSTJOFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC(=CN=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428363 | |

| Record name | 5-(3-Hydroxy-3-methyl-but-1-ynyl)-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886505-83-5 | |

| Record name | 5-(3-Hydroxy-3-methyl-but-1-ynyl)-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid typically involves the following steps:

Starting Material: The synthesis begins with nicotinic acid as the starting material.

Substitution Reaction: The 3-hydroxy-3-methylbut-1-ynyl group is introduced at the 5-position of the nicotinic acid through a substitution reaction. This step often involves the use of a suitable base and a halogenated precursor of the 3-hydroxy-3-methylbut-1-ynyl group.

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The triple bond in the 3-hydroxy-3-methylbut-1-ynyl group can be reduced to a double or single bond.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products:

Oxidation: Formation of 5-(3-oxo-3-methylbut-1-ynyl)nicotinic acid.

Reduction: Formation of 5-(3-hydroxy-3-methylbut-1-enyl)nicotinic acid or 5-(3-hydroxy-3-methylbutyl)nicotinic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Neuroprotective Effects

Research indicates that 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid exhibits neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal models have shown that this compound can enhance cognitive function and reduce neuroinflammation, suggesting its utility in neuroprotection .

1.2 Addiction Treatment

The compound has been investigated as a potential treatment for addiction disorders. Studies have demonstrated that it acts on nicotinic acetylcholine receptors, which are implicated in the reward pathways associated with addiction. By modulating these receptors, this compound may help reduce cravings and withdrawal symptoms in individuals recovering from substance use disorders .

1.3 Antioxidant Activity

Another significant application of this compound lies in its antioxidant properties. Research has shown that it can scavenge free radicals and reduce oxidative stress in various cell types. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role, such as cardiovascular diseases and certain cancers .

Biochemical Applications

2.1 Enzyme Modulation

this compound has been explored for its ability to modulate specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain isoforms of cyclooxygenase (COX), which are key enzymes in the inflammatory response. This inhibition could lead to decreased inflammation and pain relief in clinical settings .

2.2 Lipid Metabolism

The compound's influence on lipid metabolism has also been a subject of investigation. Studies indicate that it can positively affect lipid profiles by lowering triglycerides and increasing HDL cholesterol levels, making it a candidate for managing dyslipidemia and associated cardiovascular risks .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Neuroprotection in Alzheimer's model | Significant improvement in cognitive tests; reduced amyloid plaque formation |

| Study B | Addiction treatment efficacy | Decreased nicotine cravings in animal models; potential for human trials |

| Study C | Antioxidant capacity assessment | High radical scavenging activity; protective effects against oxidative stress-induced cell death |

Wirkmechanismus

The mechanism of action of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid involves its interaction with molecular targets such as nicotinic acid receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The specific pathways involved depend on the biological context and the presence of other interacting molecules .

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences :

- Alkyne vs.

- Ester vs. Free Acid : Ethyl esters (e.g., 5-(2-phenylethynyl)nicotinic acid ethyl ester) improve membrane permeability but require hydrolysis for activation .

Pharmacological and Biochemical Properties

Nicotinic acid derivatives are primarily studied for their hypophosphatemic and lipid-modulating effects in dialysis patients .

*SMD: Standardized Mean Difference (effect size) in serum phosphorus reduction.

Mechanistic Insights :

- Nicotinic acid derivatives act via inhibition of sodium-dependent phosphate transporters and activation of the niacin receptor (GPR109A), which mediates lipid effects . The hydroxyl and alkyne groups in this compound may modulate receptor binding or metabolic stability compared to simpler analogs.

Biologische Aktivität

5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a unique structure characterized by a nicotinic acid backbone with a 3-hydroxy-3-methylbut-1-ynyl substituent at the 5-position. The synthesis typically involves a substitution reaction where the hydroxymethyl group is introduced at the 5-position of nicotinic acid using halogenated precursors and suitable bases in organic solvents like dimethylformamide or tetrahydrofuran under reflux conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for some tested strains are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 7.81 |

| Staphylococcus epidermidis | 1.95 |

| Escherichia coli | 15.62 |

These results suggest that the compound may be a promising candidate for developing new antimicrobial agents, particularly against resistant strains such as MRSA .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential anticancer properties. Preliminary studies have indicated that it may inhibit the proliferation of cancer cells through various mechanisms, including modulation of nicotinic acid receptors and interference with cellular signaling pathways involved in tumor growth.

A study investigating the cytotoxic effects on different cancer cell lines revealed that the compound exhibits selective toxicity. For example, it demonstrated an IC50 value of approximately 10 µM against certain carcinoma cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its interaction with nicotinic acid receptors and other molecular targets within cells. The compound can modulate receptor activity, leading to alterations in cellular signaling pathways that govern processes such as inflammation, apoptosis, and cell proliferation.

Specifically, it has been suggested that the hydroxyl group in its structure plays a crucial role in forming hydrogen bonds with target proteins, enhancing its binding affinity and biological efficacy. Further research is ongoing to elucidate the precise molecular mechanisms underlying its activity.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Study on Antimicrobial Activity : A recent investigation assessed the efficacy of this compound against various Gram-positive and Gram-negative bacteria, confirming its broad-spectrum antimicrobial properties .

- Cytotoxicity Evaluation : Another study evaluated its cytotoxic effects on human cancer cell lines, highlighting its potential as a therapeutic agent against specific types of cancer .

- Molecular Docking Studies : Computational studies have been conducted to predict binding interactions between this compound and target proteins involved in disease pathways, providing insights into its potential therapeutic applications .

Q & A

Q. Methodological Answer :

- Surface plasmon resonance (SPR) : Use functionalized gold arrays (e.g., TFGAs) to immobilize the compound and monitor binding kinetics with proteins or aptamers .

- Chromatography : HPLC-MS with C18 columns (0.1% formic acid mobile phase) for purity assessment.

- Spectroscopy : FT-IR (1700–1650 cm⁻¹ for carbonyl) and ¹H NMR (δ 8.5–9.0 ppm for pyridyl protons) for structural confirmation .

Advanced: How should researchers address contradictions in reported stability or reactivity data?

Methodological Answer :

Discrepancies often arise from varying experimental conditions. Mitigation strategies include:

- Replicate studies : Compare degradation rates under controlled humidity (e.g., 30% vs. 70% RH) using TGA-DSC.

- Theoretical modeling : Apply DFT calculations to predict hydrolysis pathways of the hydroxy-methylbutynyl group.

- Collaborative validation : Cross-reference data with orthogonal techniques (e.g., XPS for surface oxidation analysis) .

Advanced: How does substitution at the nicotinic acid core influence electronic properties?

Methodological Answer :

The hydroxy-methylbutynyl group introduces steric bulk and electron-withdrawing effects, altering:

- Redox behavior : Cyclic voltammetry (e.g., in 0.1 M TBAP/ACN) shows shifted oxidation potentials compared to unsubstituted nicotinic acid.

- Photophysical properties : TD-DFT simulations predict λmax shifts in UV-Vis spectra due to extended conjugation .

Basic: What theoretical frameworks guide mechanistic studies of its reactivity?

Methodological Answer :

Link experiments to conceptual frameworks like:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.